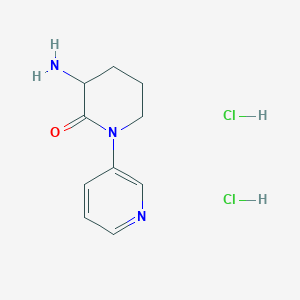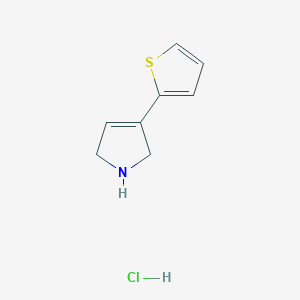
3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is a heterocyclic compound that features a thiophene ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Nickel- and palladium-based catalytic systems are commonly used in the synthesis of thiophene-based conjugated polymers . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
科学的研究の応用
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
作用機序
The mechanism of action of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Thiophene: A simple five-membered ring containing sulfur.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A fused thiophene derivative with applications in organic electronics.
2-Butylthiophene: Used in the synthesis of anticancer agents.
Uniqueness
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
特性
分子式 |
C8H10ClNS |
|---|---|
分子量 |
187.69 g/mol |
IUPAC名 |
3-thiophen-2-yl-2,5-dihydro-1H-pyrrole;hydrochloride |
InChI |
InChI=1S/C8H9NS.ClH/c1-2-8(10-5-1)7-3-4-9-6-7;/h1-3,5,9H,4,6H2;1H |
InChIキー |
WHSQCZOBMLKCTC-UHFFFAOYSA-N |
正規SMILES |
C1C=C(CN1)C2=CC=CS2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(furan-3-yl)-N-methylformamido]acetic acid](/img/structure/B13514574.png)
![2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13514576.png)
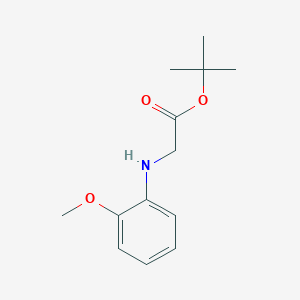
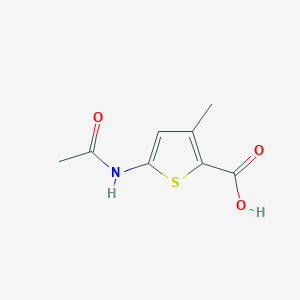
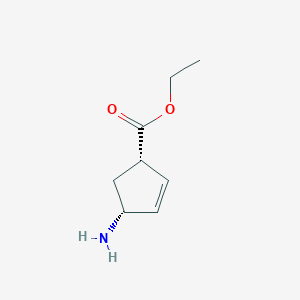
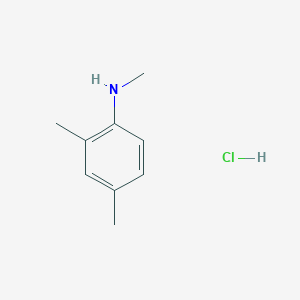
![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)

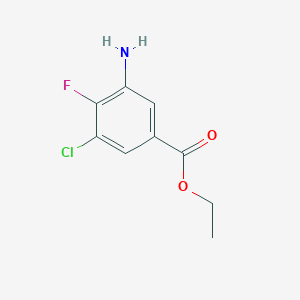
![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
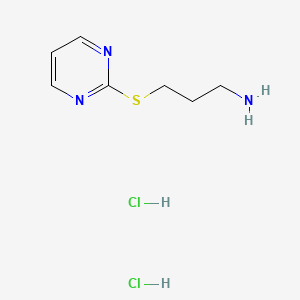
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
